molecular formula C14H16N2O3S B2698193 N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide CAS No. 1258746-92-7

N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide

Cat. No.: B2698193
CAS No.: 1258746-92-7
M. Wt: 292.35
InChI Key: HLPBDIODDWWYGR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide is a chemical compound with a unique structure that includes a cyanocyclobutyl group, a methanesulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of 1-cyanocyclobutylamine with 3-methanesulfonylbenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
  • N-(1-cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide
  • N-[(1-cyanocyclobutyl)methyl]-1-ethylsulfonylpiperidine-3-carboxamide

Uniqueness

N-(1-cyanocyclobutyl)-3-methanesulfonyl-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanocyclobutyl group provides a rigid and strained ring system, while the methanesulfonyl group enhances its solubility and reactivity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16(14(10-15)7-4-8-14)13(17)11-5-3-6-12(9-11)20(2,18)19/h3,5-6,9H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPBDIODDWWYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)S(=O)(=O)C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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